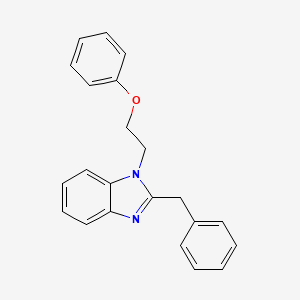

2-Benzyl-1-(2-phenoxyethyl)benzimidazole

Description

Significance of the Benzimidazole (B57391) Core in Heterocyclic Chemistry

The benzimidazole core is a fundamental structure in heterocyclic chemistry due to its unique electronic and structural features. The fusion of the electron-rich benzene ring with the imidazole (B134444) moiety, which contains both acidic and basic nitrogen atoms, imparts a distinct reactivity and allows for a variety of chemical transformations. This structural versatility is a key reason for its prevalence in numerous bioactive compounds and pharmaceuticals. nih.gov The ability to readily form derivatives by substitution on the benzene ring or the nitrogen atoms of the imidazole ring has made it a popular scaffold for combinatorial chemistry and drug discovery programs. scholarsresearchlibrary.com

Overview of Research Directions for Benzimidazole Derivatives

Research into benzimidazole derivatives is a burgeoning field, with studies exploring their potential applications across a wide spectrum of therapeutic areas. These compounds have been investigated for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.gov The development of novel synthetic methodologies, including microwave-assisted and green chemistry approaches, has further accelerated the discovery of new benzimidazole-based compounds with enhanced potency and selectivity. nih.gov

Current research is not only focused on the discovery of new bioactive benzimidazole derivatives but also on understanding their structure-activity relationships (SAR). By systematically modifying the substituents on the benzimidazole core and evaluating the resulting changes in biological activity, researchers can design more effective and targeted therapeutic agents. nih.gov

The following table provides a glimpse into the diverse biological activities exhibited by various benzimidazole derivatives:

| Biological Activity | Example of Benzimidazole Derivative Class |

| Anticancer | 2-Arylbenzimidazoles |

| Antimicrobial | 2-Substituted-1H-benzo[d]imidazoles |

| Antiviral | Benzimidazole-based nucleoside analogs |

| Anti-inflammatory | 2-Substituted benzimidazoles |

| Antitubercular | 2-(2-Phenalkyl)-1H-benzo[d]imidazoles |

This table is for illustrative purposes and showcases the broad range of activities of the benzimidazole class of compounds.

Contextualization of 2-Benzyl-1-(2-phenoxyethyl)benzimidazole within Benzimidazole Research

The specific compound, this compound, is a 1,2-disubstituted benzimidazole derivative. It features a benzyl (B1604629) group at the 2-position and a 2-phenoxyethyl group at the 1-position of the benzimidazole core. While extensive research exists on various 2-benzyl and N-1 substituted benzimidazoles, literature specifically detailing the synthesis and biological evaluation of this compound is limited.

However, based on the known biological activities of related compounds, it is plausible to hypothesize the potential therapeutic applications of this specific molecule. The presence of the 2-benzyl group is a common feature in many biologically active benzimidazoles. For instance, derivatives of 2-benzyl benzimidazole have been explored for their antimicrobial and anticancer properties. scholarsresearchlibrary.comnih.gov Similarly, N-1 substitutions with aliphatic chains or other aromatic moieties have been shown to modulate the biological activity of benzimidazoles. nih.gov

The synthesis of 1,2-disubstituted benzimidazoles can be achieved through various methods, often involving a multi-step process. A general approach could involve the initial synthesis of 2-benzylbenzimidazole, followed by N-alkylation with a suitable phenoxyethyl halide. nih.gov

To illustrate the type of data that would be relevant for characterizing this compound, the following table presents hypothetical characterization data based on similar known compounds.

| Property | Hypothetical Value |

| Molecular Formula | C22H20N2O |

| Molecular Weight | 328.41 g/mol |

| Melting Point | 110-115 °C |

| Key ¹H NMR signals (ppm) | δ 7.8-7.1 (m, Ar-H), 5.4 (s, 2H, CH₂-Ph), 4.5 (t, 2H, N-CH₂), 4.2 (t, 2H, O-CH₂) |

| Key IR absorptions (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600 (C=N), ~1240 (C-O-C) |

Further research is warranted to synthesize and evaluate the biological profile of this compound to determine its specific therapeutic potential and to expand the ever-growing library of bioactive benzimidazole derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1-(2-phenoxyethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O/c1-3-9-18(10-4-1)17-22-23-20-13-7-8-14-21(20)24(22)15-16-25-19-11-5-2-6-12-19/h1-14H,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESMCKZBMYLEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms

Strategies for the Synthesis of the Benzimidazole (B57391) Nucleus

The benzimidazole core is a privileged scaffold in medicinal chemistry, and consequently, a plethora of synthetic methods for its construction have been developed. These can be broadly categorized into traditional cyclization reactions and novel, more environmentally benign approaches.

The most classical and widely employed method for synthesizing the benzimidazole ring system is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as aldehydes, esters, or acid chlorides. mdpi.comorientjchem.org This reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid or hydrochloric acid, to facilitate the dehydration and subsequent cyclization. scispace.com

Another well-established route involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclodehydrogenation step. mdpi.com This two-step procedure often utilizes various oxidizing agents to promote the formation of the aromatic benzimidazole ring. doi.org While effective, these traditional methods often suffer from drawbacks such as low yields, the need for harsh reagents, and tedious work-up procedures. researchgate.net

A general representation of the condensation reaction is as follows: o-phenylenediamine + R-CHO (aldehyde) → 2-substituted benzimidazole + 2 H₂O

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for benzimidazole synthesis, aligning with the principles of green chemistry. nih.gov These novel approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.orgresearchgate.net In the context of benzimidazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. benthamdirect.comnih.gov This technique can be applied to the classical condensation reactions, often under solvent-free conditions or using eco-friendly solvents. nih.govtandfonline.com For instance, the synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved by reacting N-substituted o-phenylenediamines with aldehydes under microwave irradiation, sometimes with the aid of a catalyst like Er(OTf)₃. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | High temperatures, often with strong acids |

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball milling), offers a solvent-free and often catalyst-free alternative for benzimidazole synthesis. rsc.orgmdpi.com The simple act of grinding an o-phenylenediamine with an aldehyde in a mortar and pestle has been shown to be sufficient to drive the condensation and cyclization to completion, affording high yields of the desired benzimidazole derivatives in a short amount of time. rsc.orgrsc.org This method is lauded for its operational simplicity, clean reaction profiles, and the absence of a work-up step. rsc.orgrsc.org

Table 2: Key Features of Mechanochemical Benzimidazole Synthesis

| Feature | Description |

|---|---|

| Solvent-Free | Reactions are typically conducted in the absence of a solvent, reducing waste. mdpi.com |

| Catalyst-Free | Mechanical energy is often sufficient to promote the reaction without a catalyst. rsc.orgrsc.org |

| High Yields | Yields are often comparable or superior to traditional methods. rsc.org |

A growing area of research focuses on the development of catalyst-free and environmentally friendly protocols for benzimidazole synthesis. ingentaconnect.com Some methods have demonstrated the successful condensation of o-phenylenediamines and aldehydes in benign solvents like water or even under solvent-free conditions without the need for any catalyst. researchgate.net These approaches often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of ultrasound. The use of a simple and recoverable catalyst in an eco-friendly medium is also a significant advancement. researchgate.net

Novel and Green Synthetic Approaches

Synthetic Routes for 2-Benzyl and 1-Phenoxyethyl Substitution

To arrive at the target molecule, 2-Benzyl-1-(2-phenoxyethyl)benzimidazole, the benzyl (B1604629) group at the 2-position and the phenoxyethyl group at the 1-position must be installed. This can be achieved through a stepwise or a convergent approach.

A plausible stepwise approach would first involve the synthesis of 2-benzylbenzimidazole. This can be accomplished by the condensation of o-phenylenediamine with phenylacetic acid or its derivatives. researchgate.net Alternatively, the reaction of o-phenylenediamine with phenylacetaldehyde (B1677652) would also yield the desired 2-substituted benzimidazole.

Once 2-benzylbenzimidazole is obtained, the final step is the N-alkylation at the 1-position with a suitable 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide or chloride, in the presence of a base. This reaction introduces the desired 1-(2-phenoxyethyl) substituent.

A convergent strategy might involve the initial N-alkylation of o-phenylenediamine with a 2-phenoxyethyl group, followed by cyclization with a benzyl-containing reagent. However, this approach may be less common due to potential complications with selectivity and reactivity.

The synthesis of various 1,2-disubstituted benzimidazoles has been reported, often through one-pot reactions involving an N-substituted o-phenylenediamine and an aldehyde. nih.gov In the case of our target molecule, this would involve the reaction of N-(2-phenoxyethyl)-o-phenylenediamine with phenylacetaldehyde.

N-Alkylation Strategies for Benzimidazole Derivatives

The introduction of alkyl substituents onto the nitrogen atom of the benzimidazole ring is a fundamental transformation in the synthesis of derivatives like this compound. Generally, N-alkylation of benzimidazole derivatives proceeds by reacting the benzimidazole, or more commonly its corresponding anion, with an alkyl halide. researchgate.net The generation of the benzimidazolate anion is a critical step, often achieved using bases such as sodium hydride (NaH), sodium or potassium carbonate, and sodium amide (NaNH2). researchgate.netacs.org

The choice of solvent and base is crucial for the reaction's success. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. lookchem.com An alternative, sustainable approach involves performing the N-alkylation in an alkaline water-SDS (sodium dodecyl sulfate) system, which can enhance the reaction rate by mitigating solubility issues. researchgate.netfao.org The reactivity of the alkylating agent also plays a significant role; highly reactive halides like benzyl bromide may react at ambient temperatures, whereas less reactive halides often require heating to achieve good yields. lookchem.com For instance, N-alkylation with less reactive alkyl bromides may require temperatures around 55-60°C to proceed efficiently. researchgate.netlookchem.com

| Base | Solvent | Typical Alkylating Agent | Temperature | Key Features | Reference |

| Sodium Amide (NaNH₂) | Liquid Ammonia/Toluene | Chloroethyldialkylamine | Not specified | Classical method for N-alkylation. | acs.org |

| Potassium Carbonate (K₂CO₃) | DMF | Benzyl chloride/bromide | Not specified | Common and effective for various alkyl halides. | researchgate.net |

| Sodium Hydride (NaH) | DMF | Alkyl Halides | Not specified | Strong base, effective for generating the anion. | researchgate.net |

| Aq. Potassium Hydroxide (KOH) | Toluene/Water | Alkyl Bromides | Not specified | Phase-transfer catalysis conditions. | researchgate.net |

| Sodium Hydroxide (NaOH) | Water-SDS | Alkyl Halides | Room Temp to 60°C | Green chemistry approach, enhances rate. | lookchem.comfao.org |

Introduction of the Benzyl Moiety at the C2 Position

The formation of the 2-benzylbenzimidazole core is the initial major step. The most prevalent method for this is the condensation reaction between an o-phenylenediamine and a suitable C2 source, such as phenylacetic acid or its derivatives (the Phillips-Ladenburg synthesis). acs.orgarabjchem.org One documented method involves the reaction of ο-phenylenediamine with the iminoether hydrochloride of phenylacetic acid to yield 2-benzylbenzimidazole. acs.org

Alternatively, condensation of o-phenylenediamine with aldehydes is a widely accepted approach due to the broad availability of substituted aldehydes. beilstein-journals.orgsemanticscholar.org In this context, 2-benzylbenzimidazole can be synthesized from o-phenylenediamine and phenylacetaldehyde. These condensation reactions can be promoted by various catalysts and conditions. For example, catalysts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) have been used to facilitate the reaction between o-phenylenediamines and aldehydes. beilstein-journals.org Other methods employ oxidizing agents in a one-pot process or utilize microwave irradiation to reduce reaction times and increase yields. organic-chemistry.org The reaction of o-phenylenediamine with mandelic acid in hydrochloric acid also produces the related 2-(α-hydroxybenzyl)benzimidazole, which is a precursor that can be further modified. pharmainfo.in

Incorporation of the Phenoxyethyl Moiety at the N1 Position

Once the 2-benzylbenzimidazole core is synthesized, the final step is the introduction of the 2-phenoxyethyl group at the N1 position. This is achieved via an N-alkylation reaction, following the general strategies outlined previously (2.2.1). The 2-benzylbenzimidazole is first treated with a suitable base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like DMF to generate the nucleophilic benzimidazolate anion. researchgate.netresearchgate.net

This anion then reacts with a 2-phenoxyethyl electrophile, typically 1-bromo-2-phenoxyethane or 1-chloro-2-phenoxyethane, in a nucleophilic substitution reaction. The phenoxyethyl group is thus covalently bonded to the N1 nitrogen of the benzimidazole ring, yielding the final product, this compound. The reaction conditions, such as temperature and reaction time, would be optimized based on the reactivity of the specific 2-phenoxyethyl halide used. lookchem.com

Mechanistic Insights into Key Synthetic Steps

Understanding the underlying mechanisms of the key reactions provides a basis for optimizing reaction conditions and improving the synthesis of the target compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key mechanism in the synthesis of certain benzimidazole derivatives, particularly when aryl halides are involved or during specific cyclization processes. The SNAr mechanism typically proceeds via an addition-elimination pathway. youtube.com In this process, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The reaction is favored by the presence of strong electron-withdrawing groups (like nitro groups) at positions ortho or para to the leaving group, as these groups help to stabilize the negative charge of the intermediate. youtube.com

In the context of benzimidazole synthesis, intramolecular SNAr reactions have been observed where a pendant nucleophile on a benzimidazole ring displaces a leaving group (such as a nitro group) on an adjacent phenyl ring to form a new fused heterocyclic system. nih.gov Kinetic studies on amination via SNAr have shown that the reaction pathway can be complex and highly dependent on the base used, sometimes involving autocatalytic species that form during the reaction. researchgate.net While not the primary mechanism for the alkylation with 2-phenoxyethyl bromide, understanding SNAr is crucial for developing syntheses of more complex, substituted benzimidazoles.

Condensation and Cyclization Mechanisms

The formation of the benzimidazole ring from o-phenylenediamine and an aldehyde is a cornerstone of its synthesis. semanticscholar.orgnih.gov The mechanism involves several steps:

Initial Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., phenylacetaldehyde).

Formation of a Carbinolamine: This attack forms an unstable tetrahedral intermediate called a carbinolamine.

Dehydration to a Schiff Base: The carbinolamine readily dehydrates to form a more stable Schiff base (or imine) intermediate.

Intramolecular Cyclization: The second amino group of the o-phenylenediamine backbone then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step forms a five-membered dihydro-benzimidazole (imidazoline) ring. beilstein-journals.org

Aromatization: The final step is the aromatization of the dihydro-benzimidazole ring to the stable benzimidazole aromatic system. This typically occurs through an oxidative process, often simply by air oxidation or with the help of a mild oxidizing agent, which involves the loss of two hydrogen atoms. beilstein-journals.org

When a carboxylic acid is used instead of an aldehyde (Phillips condensation), the initial step is the formation of an amide, which then undergoes intramolecular cyclization at high temperatures with the elimination of water to form the benzimidazole ring.

Influence of Reaction Conditions on Product Yield and Selectivity

The outcome of benzimidazole synthesis is highly sensitive to reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Effects: The use of a catalyst can dramatically influence selectivity. For example, in the condensation of o-phenylenediamine with aldehydes, the reaction can potentially yield both 2-substituted and 1,2-disubstituted benzimidazoles. Using a Lewis acid catalyst like erbium(III) trifluoromethanesulfonate (Er(OTf)₃) can selectively promote the formation of the 1,2-disubstituted product by activating the aldehyde and facilitating a bis-imine intermediate pathway. beilstein-journals.orgresearchgate.net In contrast, the absence of a catalyst often favors the formation of the 2-substituted product. beilstein-journals.org Heterogeneous catalysts, such as supported gold nanoparticles (Au/TiO₂), have also been shown to be highly effective and reusable for the selective synthesis of 2-substituted benzimidazoles under mild, ambient conditions. mdpi.com

Solvent and Temperature Effects: The choice of solvent can significantly impact reaction rates and yields. In N-alkylation, polar aprotic solvents like DMF are common, but greener alternatives like water-SDS systems have proven effective. researchgate.netlookchem.com For condensation reactions, solvents like ethanol (B145695) or even solvent-free conditions can be optimal. rsc.org Temperature is also a critical parameter. While some N-alkylations proceed at room temperature, others require heating to 60°C or higher to achieve a reasonable rate. lookchem.com In the synthesis of a thiabendazole (B1682256) regio-isomer using an Au/TiO₂ catalyst, the reaction had to be heated to 50°C to drive the reaction from the intermediate imine to the final benzimidazole product. mdpi.com

Microwave Irradiation: The use of microwave irradiation has emerged as a powerful tool to accelerate these reactions. It can drastically reduce reaction times from hours to minutes and often improves yields, providing a more energy-efficient and environmentally friendly approach compared to conventional heating. nih.gov

The table below summarizes the effect of different conditions on the synthesis of benzimidazoles.

| Reaction | Catalyst/Promoter | Solvent | Temperature | Outcome | Reference |

| o-phenylenediamine + Benzaldehyde | Er(OTf)₃ | Ethanol | 120°C | 91% yield of 1-benzyl-2-phenyl-1H-benzimidazole (selective) | beilstein-journals.org |

| o-phenylenediamine + Benzaldehyde | None | Ethanol | 120°C | Mixture of 2-phenyl and 1-benzyl-2-phenyl products | beilstein-journals.org |

| o-phenylenediamine + Aldehydes | Au/TiO₂ | CHCl₃:MeOH | 25°C | High yields of 2-substituted benzimidazoles | mdpi.com |

| N-alkylation | NaOH | Water-SDS | 60°C | Excellent yields for less reactive alkyl halides | lookchem.com |

| N-phenyl-o-phenylenediamine + Aldehydes | Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 60°C | 86-99% yields in 5-10 minutes | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling have become indispensable tools in the study of benzimidazole (B57391) derivatives. biointerfaceresearch.com These methods allow for the detailed exploration of molecular properties that can be difficult to ascertain through experimental means alone.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For benzimidazole derivatives, DFT calculations provide valuable information about their stability, reactivity, and spectroscopic properties. researchgate.net Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G**, to obtain optimized molecular geometries and electronic properties. biointerfaceresearch.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr

For benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring, indicating it as the primary electron-donating site. dergipark.org.tr The LUMO, in many cases, is distributed over the benzimidazole and adjacent phenyl rings. dergipark.org.tr In the case of 2-Benzyl-1-(2-phenoxyethyl)benzimidazole, the benzyl (B1604629) and phenoxyethyl substituents would be expected to modulate the energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.88 | -1.18 | 4.70 |

| Nitro-substituted 1-benzyl-2-phenyl-1H-benzimidazole (A4) | -6.27 | -2.71 | 3.56 |

| Fluoro-substituted 1-benzyl-2-phenyl-1H-benzimidazole (A6) | -6.81 | -1.25 | 5.56 |

Data sourced from a study on substituted 1-benzyl-2-phenyl-1H-benzimidazole derivatives and is intended for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr

In benzimidazole derivatives, the regions of negative potential are often located around the nitrogen atoms of the imidazole (B134444) ring. dergipark.org.tr For this compound, the oxygen atom of the phenoxyethyl group would also be expected to be a site of negative electrostatic potential. The hydrogen atoms of the aromatic rings generally exhibit a positive potential. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr These include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Global Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons.

Table 2: Representative Global Reactivity Descriptors for Analogous Benzimidazole Derivatives

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -3.53 | 2.35 | 2.651 |

| Nitro-substituted 1-benzyl-2-phenyl-1H-benzimidazole (A4) | -4.49 | 1.78 | 5.675 |

| Fluoro-substituted 1-benzyl-2-phenyl-1H-benzimidazole (A6) | -4.03 | 2.78 | 2.924 |

Data sourced from a study on substituted 1-benzyl-2-phenyl-1H-benzimidazole derivatives and is intended for illustrative purposes. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. cnr.it For benzimidazole derivatives, MD simulations can provide insights into their interactions with biological targets, such as proteins or nucleic acids, and their behavior in different solvent environments. nih.gov These simulations can reveal the stability of ligand-protein complexes and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov For instance, MD simulations have been used to investigate the stability of benzimidazole derivatives within the binding pockets of enzymes, confirming the stability of hydrogen bonding interactions. cnr.itnih.gov Such studies would be valuable in understanding the potential biological activity of this compound.

Spectroscopic Characterization (Theoretical Aspects)

Theoretical spectroscopic studies on benzimidazole derivatives are typically performed using Density Functional Theory (DFT). These calculations help in interpreting experimental data and understanding the electronic structure of the molecule.

Molecular Docking Studies and Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of their interaction. This method is widely used for benzimidazole derivatives to explore their potential as therapeutic agents. researchgate.netnih.gov

Binding Affinity PredictionsMolecular docking simulations also provide a calculated binding affinity or docking score (typically in kcal/mol), which estimates the binding free energy of the ligand-protein complex.researchgate.netThis score is used to rank potential drug candidates and predict their inhibitory activity. For instance, novel 1,2-disubstituted benzimidazoles have been docked against cancer-related proteins, yielding binding affinities that help rationalize their experimental biological activity.researchgate.netNo such binding affinity predictions are available for this compound.

Information regarding "this compound" is currently unavailable in the public domain.

Despite a comprehensive search for scientific literature and data, no specific information was found concerning the computational and theoretical investigations of conformational changes upon ligand binding for the compound this compound.

While general information exists for the broader class of benzimidazole derivatives, these findings are not directly applicable to "this compound" due to the unique structural and electronic properties that individual substitutions impart on a molecule. Extrapolating data from other compounds would be scientifically unsound and would not meet the standards of accuracy required for this article.

Therefore, the requested article, including the specified sections and data tables on conformational changes upon ligand binding, cannot be generated at this time. Further research and publication in the scientific community are required before a detailed analysis of this specific compound's binding behavior can be provided.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activities (Excluding Clinical Outcomes)

The nature and position of substituents on the benzimidazole (B57391) ring system are determinant factors for the molecule's biological profile. Modifications at the C2, N1, and other positions on the benzene ring can significantly alter the compound's activity.

Role of the Benzyl (B1604629) Group at C2

The substituent at the C2 position of the benzimidazole ring is a primary determinant of its biological activity. researchgate.net The presence of a benzyl group at this position is a common feature in many biologically active benzimidazole derivatives. The benzyl group, with its aromatic ring and flexibility, can engage in various non-covalent interactions with biological targets, such as pi-pi stacking, hydrophobic, and van der Waals interactions.

Studies on related compounds have shown that modifications to the C2 substituent can drastically alter activity. For instance, the substitution of a phenyl ring at the C2 position with five-membered heterocyclic rings like furan, pyrrole, or thiophene was found to influence photoprotective and antioxidant activities, with the furan-substituted analog showing the highest protection against UVB radiation. nih.gov In another study, combining a benzyl vanillin structure with a benzimidazole at the C2 position, and further adding another benzyl vanillin group at the N1 position, resulted in a compound with stronger anticancer activity compared to the parent compound with only the C2 substitution. researchgate.net The substitution of a benzyl group at the N1-position has also been shown to enhance the anti-inflammatory action of certain benzimidazoles. mdpi.com This highlights that while the C2-benzyl group is a key pharmacophoric feature, its activity is often modulated by other substitutions on the benzimidazole core. researchgate.netmdpi.com

Influence of the Phenoxyethyl Moiety at N1

The substituent at the N1 position of the benzimidazole ring plays a significant role in modulating the compound's physicochemical properties and its interaction with target proteins. The N1 position is often a target for introducing structural diversity. longdom.org The phenoxyethyl group is a relatively large, flexible moiety containing both an aromatic ring and an ether linkage. This group can influence the molecule's lipophilicity, which affects its ability to cross cell membranes.

Effect of Other Substitutions on the Benzimidazole Ring

Substitutions on the benzene portion of the benzimidazole scaffold (positions C4, C5, C6, and C7) provide another avenue for modifying biological activity. These substitutions can alter the electronic environment of the entire ring system and provide additional points of interaction with biological targets. nih.govmdpi.com

Research has demonstrated that the activity of benzimidazoles can be highly dependent on the groups substituted at the C5 and C6 positions. mdpi.com

Antioxidant Activity : The introduction of a fluorine atom at the C6 position in conjunction with other substitutions at C5 has been associated with antioxidant effects. indexcopernicus.com

Photoprotective Activity : The nature of the functional group at the C5 position significantly influences photoprotective activity against UVB radiation, with the order of effect being -H > -COOH > -SO3H. nih.gov

Antiparasitic Activity : In a series of benzimidazoles tested against Trichomonas vaginalis and Giardia intestinalis, various substitutions on the benzene ring, such as chloro (Cl), trifluoromethyl (CF3), and nitro (NO2) groups, led to a wide range of activities. rsc.org

These findings underscore the importance of the substitution pattern on the benzene ring for fine-tuning the biological properties of benzimidazole derivatives. nih.govmdpi.comindexcopernicus.com

Table 1: Impact of Benzimidazole Ring Substitutions on Antiparasitic Activity Data extracted from a study on various benzimidazole derivatives.

| R5-Position | R2-Position | pIC50 (T. vaginalis) | pIC50 (G. intestinalis) |

| H | CF3 | 5.50 | 5.11 |

| Cl | H | 6.96 | 6.47 |

| NO2 | CF3 | 6.24 | 5.85 |

| Br | CF3 | 6.66 | 6.02 |

| CN | H | 5.64 | 5.75 |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method relies on molecular descriptors that quantify various properties of the molecules, such as electronic, steric, hydrophobic, and topological features. researchgate.net

For benzimidazole derivatives, QSAR studies have been employed to predict their activity and guide the design of new, more potent analogs. nih.gov Multiple Linear Regression (MLR) is a common statistical method used to develop QSAR models. nih.govresearchgate.net For example, a QSAR analysis was applied to a series of 1-substituted benzimidazoles to predict their inhibitory activity against Pseudomonas aeruginosa. The resulting models showed a very good fit, indicating their predictive power for this class of molecules. nih.gov

In another study on 2-(benzyl)imidazoline analogs, which are structurally related to the target compound, a 3D-QSAR method called Comparative Molecular Field Analysis (CoMFA) was used. researchgate.net CoMFA models provide contour maps that visualize the regions around the molecule where steric and electrostatic properties are favorable or unfavorable for activity, offering a 3D perspective for drug design. researchgate.net The success of QSAR models demonstrates their utility in understanding the structural requirements for the biological activity of benzimidazole derivatives and in prioritizing the synthesis of new compounds. nih.gov

Dual Activity-Difference (DAD) Maps for Multi-Target Analysis

As drug discovery moves towards designing agents that can interact with multiple targets, new analysis tools are needed to understand complex SARs. nih.gov The Dual Activity-Difference (DAD) map is a novel approach developed to systematically characterize the SAR of a compound dataset against two different biological targets or organisms simultaneously. rsc.orgresearchgate.net

This method is based on the pairwise comparison of molecules, plotting the difference in activity at one target against the difference in activity at a second target. rsc.org Each point on a DAD map represents a pair of molecules. This visualization helps to identify:

Dual-target cliffs : Pairs of structurally similar compounds that exhibit high activity differences against both targets. researchgate.net

Selective cliffs : Pairs that show a large activity difference for one target but not the other.

DAD maps have been successfully applied to a comprehensive set of benzimidazole derivatives tested against the parasites Trichomonas vaginalis and Giardia intestinalis. rsc.orgrsc.org The analysis helped to explore the activity profile of the compounds against both parasites, encouraging simultaneous lead optimization efforts. rsc.orgresearchgate.net This approach provides a systematic way to navigate the multi-target activity landscape of a chemical series, which is invaluable for developing dual-acting agents or for optimizing selectivity. rsc.org

Investigation of Biological Activities in Vitro and Preclinical Models

Antimicrobial Activities (Antibacterial and Antifungal)

The benzimidazole (B57391) scaffold is a cornerstone in the development of new antimicrobial agents. Derivatives have shown a wide range of activities against bacteria and fungi, including strains that have developed resistance to existing drugs.

Derivatives of benzimidazole have demonstrated notable efficacy against a variety of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of nucleic acid and protein biosynthesis within the bacterial cell wall, as benzimidazoles can act as competitive inhibitors of purine (B94841). nih.gov

Research has shown that 1,2-disubstituted benzimidazoles, which are structurally analogous to 2-Benzyl-1-(2-phenoxyethyl)benzimidazole, exhibit significant antibacterial effects. For instance, studies on 2-benzylthiomethyl-1H-benzimidazole derivatives revealed significant potency against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with Minimum Inhibitory Concentration (MIC) values ranging from 140 to 400 µg/mL. tsijournals.com Similarly, other synthesized 2-substituted benzimidazoles showed better activity against the S. aureus strain compared to E. coli and Klebsiella pneumoniae. saudijournals.com The introduction of bulky aromatic groups at the C-2 position through a linker has been noted to be a key requirement for enhanced antimicrobial activity. nih.gov

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound Type Bacterial Strain Activity (MIC in µg/mL) Reference 2-benzylthiomethyl-1H-benzimidazole derivatives Staphylococcus aureus 140 - 320 researchgate.net 2-benzylthiomethyl-1H-benzimidazole derivatives Escherichia coli 140 - 400 researchgate.net Benzoyl-substituted benzimidazole (15a) Escherichia coli 1 nih.gov Benzoyl-substituted benzimidazole (15a) Moraxella catarrhalis 2 nih.gov 2-substituted-1H-benzimidazole (Compound 11) Staphylococcus aureus Good Activity at 1 mg/mL nih.gov 2-substituted-1H-benzimidazole (Compound 11) Klebseilla spp. Good Activity at 1 mg/mL nih.gov

The antifungal properties of benzimidazole derivatives are well-established, with many compounds showing efficacy against clinically relevant fungal pathogens. nih.govresearchgate.net Studies have demonstrated that N-substituted benzimidazoles can be potent antifungal agents. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have exhibited some of the best antifungal activities in certain studies. nih.gov

The activity extends to various species, including Candida albicans, Aspergillus niger, and Trichophyton rubrum. nih.gov Benzimidazole-triazole hybrids have also been developed, with some showing pronounced activity against Candida species, in some cases comparable to the standard drug Fluconazole. nih.govresearchgate.net One study found that certain benzimidazole derivatives demonstrated significant inhibitory activity against Candida strains with MIC values ranging from 104.6 µg/mL to 151.78 µg/mL. researchgate.net

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound Type Fungal Strain Activity (MIC) Reference 1-nonyl-1H-benzo[d]imidazole (1a) Candida spp. 0.5-256 µg/ml mdpi.com 1-decyl-1H-benzo[d]imidazole (2a) Candida spp. 2-256 µg/ml mdpi.com Benzimidazole-1,2,3-triazole hybrid (2e) Candida albicans 3.125 µmol/mL nih.gov Benzimidazole-1,2,3-triazole hybrid (2k) Candida albicans 3.125 µmol/mL nih.gov Benzimidazole-1,2,4-triazole hybrid (6b, 6i, 6j) Candida glabrata 0.97 µg/mL 2-substituted-1H-benzimidazole (Compound 4) Candida albicans Promising Activity at 1 mg/mL nih.gov

A critical area of research is the development of agents active against drug-resistant bacteria. Benzimidazole derivatives have shown considerable promise in this regard, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain benzimidazolylbenzenesulfonamide compounds have demonstrated strong antibacterial activity against MRSA. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of an electron-withdrawing group, such as a nitro group, on the benzimidazole ring significantly increased potency against MRSA. nih.gov

Furthermore, benzimidazolium salts, which are quaternized forms of benzimidazoles, have been shown to act as potent antibiotic and antibiofilm agents. nih.govscispace.com These compounds can disrupt the biofilm matrix and bacterial cellular membranes, which are key defense mechanisms for resistant bacteria like MRSA. nih.govscispace.com This activity makes them promising candidates for treating biofilm-associated infections, which are notoriously difficult to eradicate. nih.gov

Anticancer Activities (Cellular Level)

The structural similarity of the benzimidazole ring to purine nucleotides allows these compounds to interact with the machinery of DNA replication and repair, making them a focus of anticancer drug development. nih.govnih.gov

A vast body of research confirms the antiproliferative and cytotoxic effects of benzimidazole derivatives across a wide spectrum of human cancer cell lines. These include leukemia, lung, colon, melanoma, ovarian, breast, and prostate cancers. nih.govresearchgate.net The mechanism of action is often linked to the inhibition of key cellular processes, such as tubulin polymerization or the function of enzymes like topoisomerase. nih.govmdpi.com

A closely related analogue, 1-benzyl-2-phenylbenzimidazole (BPB), was found to induce apoptosis (programmed cell death) in human chondrosarcoma cell lines (JJ012 and SW1353). nih.gov Other novel N-substituted benzimidazole acrylonitriles have shown pronounced antiproliferative activity against various hematological cancer cell lines. mdpi.com The cytotoxic potential is highly dependent on the substituents; for example, N-oxide benzimidazoles with nitro groups have shown potent effects. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives

Compound Type Cancer Cell Line Effect (IC50) Reference 1-benzyl-2-phenylbenzimidazole (BPB) Human Chondrosarcoma (JJ012, SW1353) Induces Apoptosis 1,2-disubstituted 1H-benzimidazoles (Compound 95) Hepatocellular Carcinoma (HepG-2) 1.98 µM nih.gov Benzimidazole-triazole hybrid (11f) Non-small cell lung cancer (A549) 0.07 µmol/L nih.gov 1-(3-chlorobenzyl)-2-methylbenzimidazole (2a) Lung Cancer (A549) 111.70 µM researchgate.net 1-(3-chlorobenzyl)-2-methylbenzimidazole (2a) Colon Cancer (DLD-1) 185.30 µM researchgate.net N-substituted benzimidazole acrylonitriles Various hematological cancer cells Micromolar to submicromolar range

A crucial characteristic for any potential anticancer agent is its ability to selectively target malignant cells while sparing normal, healthy cells. Several studies on benzimidazole derivatives have highlighted this desirable property. For instance, N-oxide benzimidazoles have demonstrated a selective affinity for tumor cells, particularly under hypoxic conditions which are common in solid tumors. nih.gov

The compound 1-benzyl-2-phenylbenzimidazole (BPB) induced apoptosis in human chondrosarcoma cell lines but not in primary chondrocytes, indicating a selective action against the cancerous cells. nih.gov Similarly, novel N-substituted benzimidazole acrylonitriles showed favorable selectivity towards cancer cells over normal cells. mdpi.com Another study noted that a benzimidazole derivative with a 1,3,4-oxadiazole (B1194373) ring demonstrated moderate selectivity towards prostate cancer cell lines, with a selectivity index of 3.66. nih.gov This selectivity is a key factor in developing therapies with fewer side effects.

Anti-Inflammatory Activities (In Vitro/Animal Models)

There is no specific information in the current body of research regarding the in vitro or in vivo anti-inflammatory activities of this compound. Studies on other benzimidazole derivatives have shown that compounds in this class can exert anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade. nih.gov For instance, certain derivatives have demonstrated significant inhibition of pro-inflammatory markers like TNF-α and IL-6 in preclinical models. nih.govnih.gov Without targeted studies on this compound, its potential in this area remains speculative.

Other Investigated Biological Activities (e.g., Antiviral, Anthelmintic)

It is important to note that some 2-benzyl benzimidazole derivatives, which are structurally distinct from the compound , have been identified as potent opioids, often referred to as "nitazenes". www.gov.ukdrugsandalcohol.ie These compounds are not related to the anti-inflammatory, antiviral, or anthelmintic activities that are the focus of this article.

Mechanism of Action at the Molecular and Cellular Level

Interactions with Molecular Targets

The interaction of a compound with specific molecular targets is fundamental to its pharmacological effect. For benzimidazole (B57391) derivatives, these targets often include enzymes, nucleic acids, and cellular receptors.

Enzyme Inhibition (e.g., Tubulin Polymerization, Kinases, PARP)

While various benzimidazole derivatives have been extensively studied as inhibitors of enzymes crucial to cell survival and proliferation, such as tubulin, various kinases, and Poly(ADP-ribose) polymerase (PARP), no specific data was found that details the inhibitory activity of 2-Benzyl-1-(2-phenoxyethyl)benzimidazole against these or any other enzymes. nih.govnih.govresearchgate.net

DNA/RNA Binding and Intercalation

The planar structure of the benzimidazole ring system allows many of its derivatives to interact with DNA and RNA, often through intercalation between base pairs or by binding to specific loop structures. nih.govnih.gov These interactions can disrupt DNA replication and transcription, leading to cellular cytotoxicity. However, there are no available studies that specifically investigate or confirm the DNA or RNA binding and intercalation properties of this compound.

Receptor Antagonism/Agonism (e.g., Androgen Receptor, NF-κB)

Benzimidazole-containing molecules have been identified as modulators of various cellular receptors. For instance, derivatives have been developed to act as antagonists for the androgen receptor, a key target in prostate cancer, or as inhibitors of the NF-κB signaling pathway, which is critical in inflammatory responses. nih.govnih.govnih.gov Despite these precedents within the broader chemical class, no research specifically documents the agonistic or antagonistic activity of this compound at the androgen receptor, NF-κB, or any other receptor.

Cellular Processes Modulated

The molecular interactions of a compound culminate in the modulation of broader cellular processes, such as cell division, programmed cell death, and microbial growth.

Inhibition of Cell Proliferation and Apoptosis Induction

A primary mechanism for many anticancer agents, including numerous benzimidazole derivatives, is the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). nih.govnih.gov These effects are often the result of the molecular interactions described previously, such as enzyme inhibition or DNA damage. A study on a structurally related compound, N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole, showed that it induces cell death through DNA fragmentation. nih.govresearchgate.net However, specific studies detailing the effects of this compound on cell proliferation and apoptosis are absent from the current scientific literature.

Disruption of Microbial Growth and Replication

The benzimidazole scaffold is the foundation for numerous antimicrobial agents that are effective against a range of pathogens, including bacteria, fungi, and viruses. nih.govrdd.edu.iqtsijournals.com Their mechanisms often involve the disruption of essential microbial processes. Research on 2-(benzylthio)methyl-1H-benzimidazole derivatives has shown antibacterial activity. researchgate.nettsijournals.com Nevertheless, the specific antimicrobial profile and the ability of this compound to disrupt microbial growth and replication have not been specifically reported.

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the mechanism of action at the molecular and cellular level for the chemical compound This compound , specifically concerning its modulation of inflammatory pathways.

While the broader class of benzimidazole derivatives has been the subject of extensive research for their anti-inflammatory properties, studies detailing the specific interactions and effects of this compound on inflammatory mediators and signaling cascades are not present in the reviewed sources.

Therefore, an article focusing solely on the modulation of inflammatory pathways by this particular compound, including detailed research findings and data tables as requested, cannot be generated at this time due to the absence of specific scientific data. Information on related benzimidazole compounds cannot be extrapolated to this specific molecule without violating the principles of scientific accuracy.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Benzyl-1-(2-phenoxyethyl)benzimidazole. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For a compound structurally similar to this compound, such as 2-benzyl-1-phenethyl-1H-benzo[d]imidazole, specific chemical shifts are observed that allow for the assignment of each proton and carbon. beilstein-journals.org In ¹H NMR, the aromatic protons of the benzimidazole (B57391) and benzyl (B1604629) groups typically appear in the downfield region (δ 7.0-8.0 ppm), while the methylene (B1212753) protons of the benzyl and phenoxyethyl groups resonate at higher fields. The distinct signals for the -CH₂-CH₂- bridge are crucial for confirming the N-1 substitution.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The quaternary carbons of the benzimidazole ring and the carbon atoms involved in C=N bonds are typically observed in the δ 135-155 ppm range. The various aromatic and aliphatic carbons provide a complete carbon skeleton of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Structurally Related Benzimidazole Derivative Data based on known shifts for analogous structures.

| Atom Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Benzimidazole Aromatic-H | 7.20 - 7.80 (m) | 110.0 - 144.0 |

| Benzyl Aromatic-H | 7.10 - 7.35 (m) | 126.0 - 138.0 |

| Phenoxy Aromatic-H | 6.90 - 7.30 (m) | 114.0 - 158.0 |

| Benzyl -CH₂- | ~4.30 (s) | ~48.0 |

| N-CH₂- | ~4.50 (t) | ~45.0 |

| O-CH₂- | ~4.20 (t) | ~66.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands would be expected for the C=N stretching vibration of the imidazole (B134444) ring, typically observed around 1620-1640 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups is found just below 3000 cm⁻¹. The C-O-C stretching of the phenoxy ether linkage would present a strong band in the 1200-1250 cm⁻¹ region. The absence of a broad N-H stretching band (around 3400 cm⁻¹) confirms the N-1 substitution of the benzimidazole ring.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N Stretch (Imidazole) | 1620 - 1640 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS provides the molecular weight of the compound, and its fragmentation pattern offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Characteristic fragmentation patterns for related 2-benzylbenzimidazole structures often involve the cleavage of the benzyl group, leading to a stable tropylium (B1234903) ion (m/z 91), and the fragmentation of the N-alkyl side chain. scholarsresearchlibrary.comresearchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₂₂H₂₀N₂O |

| Molecular Weight | 328.41 g/mol |

| HRMS (ESI-TOF) [M+H]⁺ | m/z 329.1648 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The benzimidazole ring system is the primary chromophore in this compound. Benzimidazole derivatives typically exhibit strong absorption bands in the UV region, generally between 240 nm and 290 nm, corresponding to π→π* transitions within the conjugated aromatic system. The specific absorption maxima and molar absorptivity are characteristic of the compound's electronic structure. Some benzimidazole derivatives are also known to exhibit fluorescence, emitting light at a longer wavelength after being excited by UV light, a property that can be used for sensitive detection.

Chromatographic Separations

Chromatographic techniques are essential for the purification and purity assessment of this compound. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis and purification of non-volatile organic compounds like this compound. It is widely used to determine the purity of the synthesized compound and to quantify it in various matrices.

A typical HPLC method for benzimidazole derivatives would employ a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govptfarm.pl Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from any impurities or starting materials. nih.gov Detection is commonly performed using a UV detector set at one of the absorption maxima of the benzimidazole chromophore (e.g., 254 nm or 280 nm). nih.gov The retention time of the compound under specific chromatographic conditions is a key identifying characteristic, and the peak area is proportional to its concentration, allowing for accurate quantification. Method validation for selectivity, linearity, accuracy, and precision is crucial for reliable analysis. nih.gov

Table 4: General HPLC Parameters for the Analysis of Benzimidazole Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., phosphate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. shimadzu.com This method is widely employed for the analysis of volatile and semi-volatile organic compounds, including various benzimidazole derivatives. shimadzu.comnih.gov The process involves injecting a sample into the GC, where it is vaporized and separated into its individual components as it travels through a capillary column. shimadzu.com Subsequently, the separated components enter the mass spectrometer, where they are ionized, and the resulting ions are sorted based on their mass-to-charge ratio, providing detailed structural information.

In the analysis of benzimidazole derivatives, the selection of appropriate GC-MS parameters is crucial for achieving optimal separation and identification.

Research Findings: While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the analysis of structurally related compounds provides a strong framework for its characterization. For instance, the analysis of other 2-benzylbenzimidazole analogs and related ethanolamines often involves derivatization to improve chromatographic behavior, followed by GC-MS analysis. nih.govosti.gov Studies on similar compounds have successfully used Agilent DB-5MS capillary columns (30 m x 0.25 mm x 0.25 µm) with helium as the carrier gas. osti.gov The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV, which generates reproducible fragmentation patterns useful for library matching and structural elucidation. osti.gov The detection limits for benzimidazole analogs using mass spectrometry-based methods can be very low, often in the nanogram per milliliter (ng/mL) range, highlighting the technique's sensitivity. nih.govresearchgate.net For complex matrices, headspace GC-MS can be a valuable solvent-free approach to minimize interference and enhance sensitivity. mdpi.com

Below is a table summarizing typical parameters used in the GC-MS analysis of benzimidazole derivatives, which would be applicable for the analysis of this compound.

Table 1: Typical GC-MS Parameters for Benzimidazole Derivative Analysis

| Parameter | Value/Type | Reference |

|---|---|---|

| GC System | Agilent 6890 or similar | osti.gov |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | osti.govmdpi.com |

| Carrier Gas | Ultra-high purity helium | osti.gov |

| Flow Rate | ~0.8-1.0 mL/min | osti.gov |

| Injector Temperature | 250°C | osti.gov |

| Oven Program | Initial temp 40°C, ramped to 300°C | osti.gov |

| MS Detector | Agilent 5975 or similar | osti.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | osti.gov |

| MS Scan Range | m/z 29 to 600 | osti.gov |

X-ray Crystallography for Structural Elucidation

Research Findings: Direct crystallographic data for this compound was not found in the surveyed literature. However, the crystal structures of several closely related N-benzyl benzimidazole derivatives have been determined, offering significant insight into the likely structural features of the target molecule. nih.govnih.gov

For example, the crystal structure of 1-Benzyl-2-phenyl-1H-benzimidazole (C₂₀H₁₆N₂) reveals key conformational details. nih.gov In this related compound, the benzimidazole core is nearly planar, and it is oriented at a significant dihedral angle with respect to the N-benzyl group, specifically 88.9 (1)°. nih.gov The phenyl ring at the 2-position of the benzimidazole system has a dihedral angle of 29.04 (1)° with the benzimidazole group. nih.gov Similar studies on other derivatives, such as 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole, also show that the N-substituent influences the orientation of the different ring systems. nih.gov The crystal packing in these structures is often stabilized by various intermolecular forces, including C—H⋯π and π–π stacking interactions, rather than classical hydrogen bonds when the N1 position is substituted. openresearchlibrary.orgnih.gov

The crystallographic data for 1-Benzyl-2-phenyl-1H-benzimidazole is presented below as a representative example.

Table 2: Crystallographic Data for the Related Compound 1-Benzyl-2-phenyl-1H-benzimidazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₁₆N₂ | nih.gov |

| Formula Weight (Mr) | 284.35 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 6.338 (3) | nih.gov |

| b (Å) | 8.085 (3) | nih.gov |

| c (Å) | 30.190 (12) | nih.gov |

| Volume (V) (ų) | 1547.0 (10) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Temperature (K) | 298 (2) | nih.gov |

Emerging Research Directions and Potential Applications

Coordination Chemistry and Ligand Design

The benzimidazole (B57391) scaffold is a well-established pharmacophore in medicinal chemistry and a versatile building block in coordination chemistry. nih.gov Derivatives of benzimidazole are known to readily coordinate with metal ions through their pyridine-type nitrogen atoms, forming stable complexes. dergi-fytronix.com The design of ligands based on benzimidazole is a burgeoning area of research, focusing on creating molecules with specific electronic and steric properties to influence the geometry and reactivity of the resulting metal complexes. mdpi.com

The presence of both a benzyl (B1604629) group at the 2-position and a phenoxyethyl group at the 1-position of the imidazole (B134444) ring in 2-Benzyl-1-(2-phenoxyethyl)benzimidazole offers multiple potential coordination modes. This structural complexity allows for the design of sophisticated ligands for various applications.

Benzimidazole derivatives have been successfully used to synthesize a variety of metal complexes with elements such as copper (II), zinc (II), nickel (II), silver (I), cadmium (II), and ruthenium (II). nih.govsemanticscholar.orgmdpi.com These complexes often exhibit enhanced biological and catalytic activities compared to the free ligands. mdpi.com The formation of these complexes is typically confirmed through techniques like FT-IR, UV-Vis, NMR, and X-ray diffraction. nih.gov

For instance, ruthenium(II) complexes bearing benzimidazole ligands have demonstrated significant catalytic activity in chemical transformations. dergi-fytronix.com These complexes have been effectively employed as catalysts in the transfer hydrogenation of ketones and the N-alkylation of anilines with alcohols. dergi-fytronix.comsemanticscholar.org The catalytic efficiency is often influenced by the nature of the substituents on the benzimidazole ring, which affects the electronic and steric environment of the metal center. dergi-fytronix.com The catalytic cycle for N-alkylation, for example, involves the dehydrogenation of alcohols, followed by a Schiff-base condensation and subsequent imine hydrogenation, all facilitated by the ruthenium complex. semanticscholar.org

Table 1: Examples of Metal Complexes with Benzimidazole Derivatives and Their Applications

| Metal Ion | Benzimidazole Ligand Type | Application |

|---|---|---|

| Ruthenium(II) | 2-aryl-1H-benzimidazole | Catalytic transfer hydrogenation of ketones dergi-fytronix.com |

| Ruthenium(II) | N-alkylbenzimidazole | Catalytic N-alkylation of anilines with alcohols semanticscholar.org |

| Copper(II) | 2-(1H-benzimidazole-2-yl)-phenol derivatives | Potential anti-cancer agents nih.gov |

| Zinc(II) | 2-(1H-benzimidazole-2-yl)-phenol derivatives | Potential anti-cancer agents nih.gov |

Role in Material Science and Optoelectronic Technologies

Organic materials based on benzimidazole are gaining traction in the field of nonlinear optics (NLO) due to their high second harmonic generation (SHG) efficiency. researchgate.net The crystalline properties of benzimidazole derivatives, such as their thermal and mechanical stability, make them suitable for the development of optoelectronic devices. researchgate.netias.ac.in

Certain benzimidazole derivatives are known for their luminescent and fluorescent properties, which are often linked to processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net This phenomenon leads to fluorescence with an unusually large Stokes shift, a desirable characteristic for applications such as fluorescent probes and polymer ultraviolet stabilizers. researchgate.net

The fluorescence of these compounds can be influenced by the solvent polarity and by incorporation into host matrices like metal-organic frameworks (MOFs). nih.govresearchgate.net For example, embedding 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) into a zeolitic imidazolate framework-8 (ZIF-8) can lead to an enhancement of its fluorescence. nih.gov The emission characteristics of zinc(II) complexes with benzimidazole-hydrazone ligands have also been shown to be excitation-dependent, with potential applications in mechanochromic and vapochromic sensors. mdpi.com

Table 2: Photophysical Properties of Selected Benzimidazole Derivatives

| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Feature/Application |

|---|---|---|---|

| 2-(2-hydroxyphenyl) benzimidazole (HPBI) | Not Specified | Not Specified | Exhibits excited-state intramolecular proton transfer (ESIPT) researchgate.net |

| HPBI in ZIF-8 | ~350 | ~450 | Resonance enhancement of fluorescence nih.gov |

| Zn(II) complex with 2-(phenylmethylene)benzimidazol-2-hydrazine | 355 | 406 | Excitation-dependent emission, mechanochromic behavior mdpi.com |

Non-Linear Optical (NLO) Materials

Benzimidazole and its derivatives are recognized as promising organic materials for non-linear optical applications. researchgate.net Single crystals of benzimidazole have been grown and characterized, showing high nonlinear optical behavior suitable for second harmonic generation. researchgate.net The third-order NLO properties, including the non-linear absorption coefficient (β), non-linear refractive index (n2), and susceptibility (χ³), have been studied using techniques like the Z-scan method. researchgate.net

The introduction of different substituents onto the benzimidazole core can tune these NLO properties. For instance, studies on 2-substituted benzimidazole crystals have shown that the nature of the substituent impacts the laser damage threshold and mechanical stability. researchgate.net Organic polymers containing chromophores with NLO properties have also been developed for potential use in optoelectronics and photonics. mdpi.com

Agrochemical and Environmental Applications (e.g., Fungicides)

The benzimidazole ring is a core structure in a number of compounds with significant biological activity, including antifungal agents. researchgate.net While many of the well-known benzimidazole fungicides are carbamates, the broader class of benzimidazole derivatives has shown promise in this area. researchgate.net

The antifungal activity of benzimidazole compounds has been evaluated against a range of fungi. researchgate.net For example, benzimidazolylchalcones have been synthesized and tested for their activity against pathogens like Candida albicans. biointerfaceresearch.com The mechanism of action of benzimidazole fungicides often involves interference with microtubule assembly in fungal cells. The development of new benzimidazole derivatives continues to be an active area of research in the search for more effective and selective fungicides. biointerfaceresearch.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyl-1-(2-phenoxyethyl)benzimidazole, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via condensation of o-phenylenediamine with substituted aldehydes or carboxylic acid derivatives under acidic or oxidative conditions. For example, the Phillips-Ladenburg method involves cyclization of o-phenylenediamine with formic acid derivatives, while Weidenhagen's approach uses oxidative coupling with aldehydes . Optimization includes microwave-assisted synthesis (reducing reaction time from hours to minutes) or using catalysts like L-proline to enhance regioselectivity . Yield improvements (from ~60% to >85%) are achievable via solvent optimization (e.g., ethanol/water mixtures) and temperature control .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR confirm substitution patterns (e.g., benzyl and phenoxyethyl groups) via chemical shifts (δ 4.5–5.0 ppm for CH linkages) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking in the benzimidazole core) .

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm) .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodology :

- Anti-inflammatory assays : Measure COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA), with IC values compared to reference drugs like indomethacin .

- Antimicrobial screening : Perform broth microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can low yields in multi-step synthesis of this compound be resolved?

- Methodology :

- Intermediate purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate unstable intermediates .

- Catalytic optimization : Use Pd/C for selective hydrogenation of nitro groups or Suzuki-Miyaura cross-coupling for aryl substitutions .

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., oxidation) and improve scalability .

Q. What structural modifications enhance the pharmacological profile of this compound?

- Methodology :

- SAR studies : Replace the phenoxyethyl group with electron-withdrawing substituents (e.g., -NO, -CF) to boost antimicrobial activity .

- Bioisosteric replacements : Substitute the benzyl group with heterocycles (e.g., pyridine) to improve solubility and reduce toxicity .

- Molecular docking : Use Glide XP (Schrödinger Suite) to predict binding affinities for target proteins (e.g., β-tubulin for antifungals) .

Q. How should researchers address contradictions in reported bioactivity data?

- Methodology :

- Assay standardization : Validate protocols using positive controls (e.g., albendazole for anthelmintic studies) and replicate under identical conditions (pH, temperature) .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .

- Structural analogs : Compare activity of derivatives (e.g., 2-naphthylmethyl vs. benzyl substituents) to isolate critical pharmacophores .

Q. Which advanced analytical methods ensure purity and stability of this compound?

- Methodology :

- HPLC-DAD : Quantify impurities (<0.1%) using C18 columns (acetonitrile/water gradient) .

- Mass spectrometry : High-resolution Q-TOF confirms molecular integrity (e.g., m/z 355.1784 for [M+H]) .

- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity to identify degradation pathways .

Q. What computational strategies aid in designing derivatives with multi-target activity?

- Methodology :

- DFT calculations : Predict HOMO/LUMO energies to assess redox stability and charge transfer properties .

- Network pharmacology : Use SwissTargetPrediction to map interactions with Alzheimer’s-related targets (e.g., AChE, BACE1) .

- ADMET prediction : Employ QikProp (Schrödinger) to optimize logP (<5) and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.